Cas no 89-48-5 ((±)-Menthyl Acetate)

(±)-Menthyl Acetate structure
(±)-Menthyl Acetate structure
商品名:(±)-Menthyl Acetate
CAS番号:89-48-5
MF:C12H22O2
メガワット:198.301884174347
MDL:MFCD00063644
CID:34505
PubChem ID:329747950

(±)-Menthyl Acetate 化学的及び物理的性質

名前と識別子

    • (1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate
    • Menthyl acetate
    • 1-Isopropyl-4-methylcyclohex-2-yl acetate
    • Menthol, acetate
    • Menthyl acetate racemic
    • FEMA Number 2668
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
    • Acetic acid, p-menth-3-yl ester, dl-
    • (+)-Neomenthyl acetate
    • (+/-)-Menthyl acetate
    • XHXUANMFYXWVNG-UHFFFAOYSA-N
    • d-Neomenthyl acetate
    • 2-Isopropyl-5-methylcyclohexyl acetate
    • 5-Methyl-2-(1-methylethyl)cyclohexanol acetate
    • l-Menthyl acetate (natural)
    • FEMA No. 2668
    • Neomenthol acetate
    • NS
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel- (9CI)
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1α,2β,5α)- (ZCI)
    • Menthol, acetate, cis-1,3,trans-1,4- (8CI)
    • (±)-Menthol acetate
    • (±)-Menthyl acetate
    • dl-Menthyl acetate
    • Menthol acetate
    • (±)-Menthyl Acetate
    • MDL: MFCD00063644
    • インチ: 1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1
    • InChIKey: XHXUANMFYXWVNG-ADEWGFFLSA-N
    • ほほえんだ: C([C@@H]1CC[C@@H](C)C[C@H]1OC(=O)C)(C)C

計算された属性

  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色透明の液体、ハッカ油の香りとバラの香り
  • 密度みつど: 0.922 g/mL at 25 °C(lit.)
  • ゆうかいてん: 25°C
  • ふってん: 228-229 °C(lit.)
  • フラッシュポイント: 華氏温度:197.6°f< br / >摂氏度:92°C< br / >
  • 屈折率: n20/D 1.447(lit.)
  • ようかいせい: 水に微溶解し、アルコール/エーテルと混和可能
  • FEMA: 2668
  • ひせんこうど: D20 -79.42°
  • マーカー: 13,5863

(±)-Menthyl Acetate セキュリティ情報

  • 記号: GHS09
  • 危害声明: H411
  • 警告文: P273
  • 危険物輸送番号:UN3082 - class 9 - PG 3 - DOT NA1993 - Environmentally hazardous substances, liquid, n.o.s. HI: all (not BR)
  • WGKドイツ:3
  • 危険カテゴリコード: 51/53
  • セキュリティの説明: 61
  • 危険物標識: N
  • ちょぞうじょうけん:−20°C

(±)-Menthyl Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1291560-500g
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel-
89-48-5 98%
500g
$245 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M304849-25g
(±)-Menthyl Acetate
89-48-5 ≥98%
25g
¥84.90 2023-09-01
Chemenu
CM202308-500g
L-Menthyl acetate
89-48-5 95%
500g
$359 2021-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M63460-500ml
(1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate
89-48-5
500ml
¥1399.0 2021-09-04
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S68701-100ml
Menthyl acetate
89-48-5 97%
100ml
¥380.00 2021-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-235587-25 ml
Menthyl acetate,
89-48-5 ≥97%
25 ml
¥338.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M304849-100g
(±)-Menthyl Acetate
89-48-5 ≥98%
100g
¥269.90 2023-09-01
A2B Chem LLC
AI59761-25g
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel-
89-48-5 98%
25g
$12.00 2023-12-29
eNovation Chemicals LLC
D279914-5g
(1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate
89-48-5 97%
5g
$130 2024-05-23
1PlusChem
1P00IG0H-500g
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1R,2S,5R)-rel-
89-48-5 98%
500g
$218.00 2024-04-20

(±)-Menthyl Acetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Scandium triflate Solvents: Acetonitrile
リファレンス
Method for producing esters
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Ceria ,  Yttrium sesquioxide Solvents: Acetonitrile ;  4 h, reflux
リファレンス
Synthesis of a ceria-yttria based strong Lewis acid heterogeneous catalyst: application to chemoselective acylation and ene reactions
Pandey, Rajesh K.; Dagade, Sharda P.; Malase, Kusum M.; Songire, Sachin B.; Kumar, Pradeep, Journal of Molecular Catalysis A: Chemical, 2006, 245(1-2), 255-259

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Tin(2+), [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]-, (… Solvents: Acetonitrile ;  5 min, rt
リファレンス
Highly efficient and selective acetylation of alcohols and phenols with acetic anhydride catalyzed by a high-valent tin(IV) porphyrin, Sn(TPP)(BF4)2
Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj; Taghavi, S. Abdolmanaf, Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 217-223

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Antimony trichloride ;  6 min, rt
リファレンス
SbCl3 as a highly efficient catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions
Bhattacharya, Asish K.; Diallo, Mamadou A.; Ganesh, Krishna N., Synthetic Communications, 2008, 38(10), 1518-1526

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Manganese(salen) chloride Solvents: Toluene
リファレンス
Mn(III) salen complex: an efficient reusable acylation catalyst
Choudary, B. M.; Kantam, M. L.; Bharathi, B.; Venkat Reddy, C. R., Journal of Molecular Catalysis A: Chemical, 2001, 168(1-2), 69-73

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Lithium perchlorate
リファレンス
Lithium perchlorate catalyzed acetylation of alcohols under mild reaction conditions
Nakae, Yasuyuki; Kusaki, Ikuko; Sato, Tsuneo, Synlett, 2001, (10), 1584-1586

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ;  17 h, rt
リファレンス
Isopropenyl acetate: A cheap and general acylating agent of alcohols under metal-free conditions
Temperini, Andrea; Minuti, Lucio; Morini, Tommaso; Rosati, Ornelio; Piazzolla, Francesca, Tetrahedron Letters, 2017, 58(43), 4051-4053

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Water ;  9.9 s, 5 MPa, 200 °C
リファレンス
A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst
Sato, Masahiro; Matsushima, Keiichiro; Kawanami, Hajime; Ikuhsima, Yutaka, Angewandte Chemie, 2007, 46(33), 6284-6288

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Acetic acid
リファレンス
Liquid phase acylation of alcohols with acetic acid over zeolites
Narender, N.; Srinivasu, P.; Kulkarni, S. J.; Raghavan, K. V., Synthetic Communications, 2000, 30(11), 1887-1893

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Neodymium nitrate hexahydrate ;  6 h, 405 K
リファレンス
Preparation of SO42-/Fe2O3-TiO2-Nd2O3 solid acid and its activity for the synthesis of menthyl acetate
Yang, Chunhua; Fan, Meiqing; Chen, Gang; Zhang, Long, Journal of the Chemical Society of Pakistan, 2012, 34(1), 72-75

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 6 h, rt
1.3 Reagents: Water ;  cooled
リファレンス
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 1-Methylimidazole Solvents: Dichloromethane ;  3 h, rt
リファレンス
Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole
Wu, Qin-pei; Liu, Hua; Liu, Hai-xia; Chen, Xi; Wang, Hao; et al, Chemical Research in Chinese Universities, 2010, 26(1), 55-59

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Pentane
リファレンス
Superbase-Promoted Acylation of Hindered Alcohols
D'Sa, Bosco A.; Verkade, John G., Journal of Organic Chemistry, 1996, 61(9), 2963-6

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Zinc acetate ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
リファレンス
Acetylation of hydroxy radical catalyzed by Zn(AcO)2 using acetic anhydride as solvent
Xu, Shao-hong; Yao, Peng, Huaxue Shiji, 2009, 31(9), 761-763

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0.5 h, rt
リファレンス
Rational Design of an L-Histidine-Derived Minimal Artificial Acylase for the Kinetic Resolution of Racemic Alcohols
Ishihara, Kazuaki; Kosugi, Yuji; Akakura, Matsujiro, Journal of the American Chemical Society, 2004, 126(39), 12212-12213

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: Acetonitrile
リファレンス
A new scandium complex as an extremely active acylation catalyst
Ishihara, Kazuaki; Kubota, Manabu; Yamamoto, Hisashi, Synlett, 1996, (3), 265-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Tin(2+), tetraaquadibutyl-, (OC-6-11)-, 1,5-naphthalenedisulfonate (1:1) ;  15 min, rt
リファレンス
Synthesis, structure and reactivity of Hydrated and dehydrated organotin cations
Chandrasekhar, Vadapalli; Boomishankar, Ramamoorthy; Gopal, Kandasamy; Sasikumar, Palani; Singh, Puja; et al, European Journal of Inorganic Chemistry, 2006, (20), 4129-4136

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Tetrahydrofuran
1.2 -
リファレンス
P(RNCH2CH2)3N: Efficient catalysts for transesterifications, acylations, and deacylations
Ilankumaran, Palanichamy; Verkade, J. G., Journal of Organic Chemistry, 1999, 64(9), 3086-3089

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Copper(II) tetrafluoroborate ;  30 min, rt
リファレンス
Copper(II) tetrafluoroborate-catalyzed acetylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh; Shivani, Synthesis, 2004, (1), 111-115

(±)-Menthyl Acetate Raw materials

(±)-Menthyl Acetate Preparation Products

(±)-Menthyl Acetate 関連文献

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Amadis Chemical Company Limited
(CAS:89-48-5)(±)-Menthyl Acetate
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清らかである:99%
はかる:500g
価格 ($):196.0